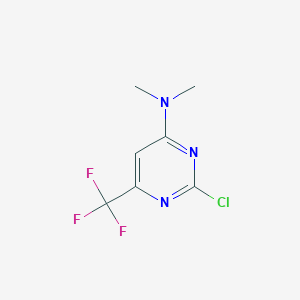
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
The compound “2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine” is a fluorinated building block with the empirical formula C7H7ClF3N3 . It has a molecular weight of 225.60 .
Molecular Structure Analysis
The SMILES string for this compound is FC(F)(F)C1=NC(N©C)=NC(Cl)=C1 . This indicates that the compound has a pyrimidine ring with a trifluoromethyl group, a chloro group, and a dimethylamino group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine” are not available, trifluoromethylpyridines have been used in various reactions in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources .Scientific Research Applications
Antiangiogenic Applications
Pyrimidine derivatives, synthesized from compounds closely related to "2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine," have been explored for their antiangiogenic potential. A study highlights the synthesis and docking studies of these compounds, showing significant binding energy and RMSD values, suggesting their potential as antiangiogenic agents. These derivatives exhibited promising theoretical results, comparing favorably with reference drug compounds (Jafar & Hussein, 2021).
Antitumor Activities
The synthesis and biological evaluation of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives have been conducted. These compounds demonstrated higher antitumor activities against specific cancer cell lines, suggesting their potential utility in cancer therapy. This highlights the chemical versatility and biological relevance of such compounds (Gao et al., 2015).
Antifungal Effects
Derivatives containing a heterocyclic compound synthesized from pyrimidine derivatives have shown significant antifungal effects against important types of fungi. These findings indicate the potential of these compounds as antifungal agents, demonstrating their broad spectrum of biological activities (Jafar et al., 2017).
Novel Syntheses and Structural Characterizations
Research has also focused on the novel synthesis of pyrimidine derivatives, including those related to 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine. These studies offer insights into the structural characteristics and synthesis pathways of such compounds, contributing to the development of new materials and molecules with potential applications in various domains (Shankar et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(7(9,10)11)12-6(8)13-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMYBPLMQTGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186822 | |
| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine | |
CAS RN |
1334148-14-9 | |
| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
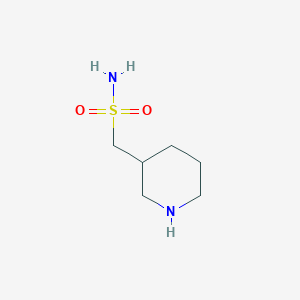
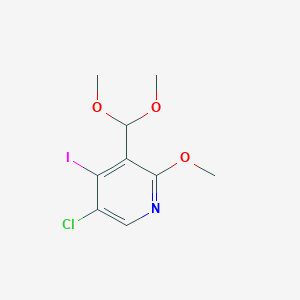
![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
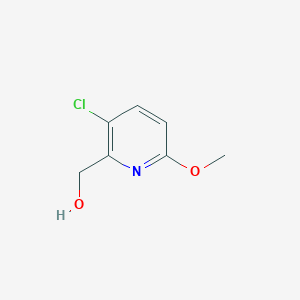
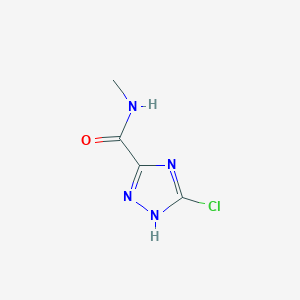
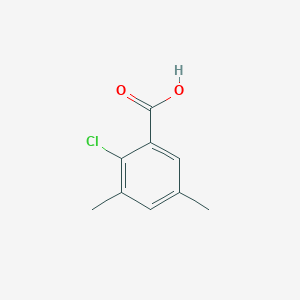
![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)
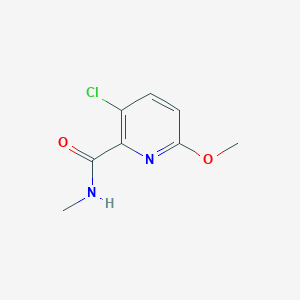
![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
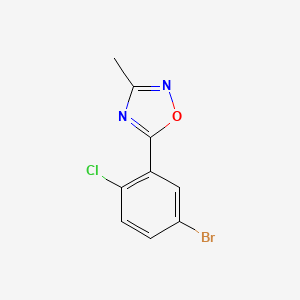
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)